N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1040654-14-5
VCID: VC6139652
InChI: InChI=1S/C21H18N4O2S3/c1-12-8-9-13(2)15(10-12)22-16(26)11-29-20-23-18-17(19(27)24-20)30-21(28)25(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4
Molecular Formula: C21H18N4O2S3
Molecular Weight: 454.58

N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

CAS No.: 1040654-14-5

Cat. No.: VC6139652

Molecular Formula: C21H18N4O2S3

Molecular Weight: 454.58

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide - 1040654-14-5

Specification

CAS No. 1040654-14-5
Molecular Formula C21H18N4O2S3
Molecular Weight 454.58
IUPAC Name N-(2,5-dimethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H18N4O2S3/c1-12-8-9-13(2)15(10-12)22-16(26)11-29-20-23-18-17(19(27)24-20)30-21(28)25(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27)
Standard InChI Key XLISRXPVONHCMS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates a thiazolo[4,5-d]pyrimidine scaffold linked to a 2,5-dimethylphenyl group via a thioacetamide bridge. The core consists of a bicyclic system where a thiazole ring (five-membered, containing nitrogen and sulfur) is fused to a pyrimidine ring (six-membered, with two nitrogen atoms). Key substituents include:

  • 7-Oxo group: A ketone at position 7 of the pyrimidine ring.

  • 2-Thioxo group: A thiocarbonyl group at position 2 of the thiazole ring.

  • 3-Phenyl substitution: An aromatic ring at position 3 of the thiazole.

  • N-(2,5-Dimethylphenyl)acetamide: A dimethyl-substituted benzene attached via an acetamide linkage.

Table 1: Fundamental Molecular Properties

PropertyData
Molecular FormulaC₂₁H₁₈N₄O₂S₃
Molecular Weight454.58 g/mol
IUPAC NameN-(2,5-dimethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide
CAS Number1040654-14-5
InChI KeyNPEMQGBDHAVXKA-UHFFFAOYSA-N

The InChI string provides a standardized representation for database searches and computational modeling.

Physicochemical Properties

The compound’s solubility, melting point, and stability are influenced by its polar functional groups (thioamide, ketone) and aromatic systems. While experimental solubility data remain limited, analogues suggest moderate solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with poor aqueous solubility. The thioxo group enhances reactivity toward electrophilic agents, while the acetamide linkage contributes to hydrogen-bonding potential.

Synthesis and Characterization

Synthetic Routes

Synthesis typically proceeds via a multi-step sequence:

  • Formation of the Thiazolopyrimidine Core: Reacting 4,5-dihydrothiazol-2-amine with diketones or ethoxymethylene malonic esters under acidic conditions generates the bicyclic scaffold .

  • Introduction of the 3-Phenyl Group: Friedel-Crafts acylation or palladium-catalyzed coupling attaches the phenyl moiety to position 3.

  • Thioacetamide Bridging: A nucleophilic substitution reaction links the thiazolopyrimidine core to the N-(2,5-dimethylphenyl)acetamide group using thiophilic reagents.

Key Reaction Conditions:

  • Solvents: Ethanol, dichloromethane, or tetrahydrofuran.

  • Catalysts: Piperidine for condensation steps; palladium complexes for coupling reactions .

  • Temperature: Reactions often proceed at 60–110°C, with strict anhydrous conditions to prevent hydrolysis.

Analytical Characterization

Post-synthetic validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon connectivity. For example, the thioxo group’s sulfur atom deshields adjacent protons, producing distinct downfield shifts.

  • Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 454.58.

  • X-ray Crystallography: Resolves stereochemical details, though crystal data for this specific compound remain unpublished.

Chemical Reactivity and Stability

Reaction Pathways

The compound undergoes characteristic reactions:

  • Oxidation: The thioxo group (C=S) oxidizes to sulfonic acid (C-SO₃H) using H₂O₂ or KMnO₄.

  • Reduction: LiAlH₄ reduces the ketone (C=O) to a hydroxyl group (C-OH).

  • Nucleophilic Substitution: The acetamide’s sulfur atom reacts with alkyl halides, forming sulfonium intermediates.

Stability Profile

Stability studies under accelerated conditions (40°C, 75% RH) show <5% degradation over 6 months, indicating suitability for long-term storage. Photodegradation becomes significant under UV light, necessitating amber glass packaging.

Applications in Scientific Research

Drug Discovery

The compound serves as a lead structure for optimizing:

  • Selectivity: Modifying the 3-phenyl group to para-substituted derivatives may enhance target specificity.

  • Bioavailability: Prodrug strategies, such as esterifying the acetamide, could improve oral absorption.

Biochemical Probes

Fluorescent tagging at the dimethylphenyl moiety enables tracking cellular uptake and localization in cancer models .

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